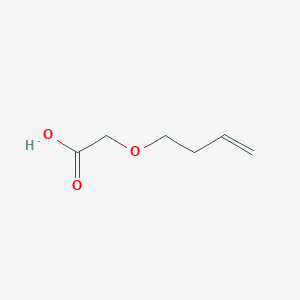
2-(But-3-en-1-yloxy)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Formation in Maillard Reaction
- Application : 2-(But-3-en-1-yloxy)acetic acid is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. The formation of acetic acid, a related compound, in the Maillard reaction has been studied using isotopically labeled glucose. The acetic acid formation is significant as it acts as a marker for the 2,3-enolization pathway in sugar fragmentation, indicating a possible role for 2-(But-3-en-1-yloxy)acetic acid in similar pathways (Davidek, Devaud, Robert, & Blank, 2006).
Spectroscopic Studies
- Application : The compound and its derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been characterized using spectroscopic techniques. These studies are crucial for understanding the structural and vibrational properties of these compounds, which can have implications in various fields like materials science and pharmacology (Romano et al., 2012).
Crystallography and Polymorphism
- Application : Crystallographic studies of (3-carboxymethoxynaphthalen-2-yloxy) acetic acid, a structurally related compound, have revealed insights into polymorphism and symmetry non-equivalence. Such studies are essential in the field of crystal engineering and for understanding the material properties of these compounds (Karmakar & Baruah, 2008).
Biocatalysis and Microbial Production
- Application : In microbial biocatalysis, acetic acid (a related compound) plays a role in the production of acetoin, a valuable bio-based chemical. The research in this area focuses on efficient conversion processes using engineered microorganisms, indicating potential applications for 2-(But-3-en-1-yloxy)acetic acid in similar biotechnological processes (Bao et al., 2014).
Chemical Synthesis
- Application : 2-(But-3-en-1-yloxy)acetic acid derivatives are used in chemical synthesis. For example, (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid, a similar compound, is synthesized for use in liquid crystal materials, demonstrating the applicability of 2-(But-3-en-1-yloxy)acetic acid in materials science and synthesis (Egami et al., 2018).
Antioxidant Properties
- Application : Research on indole-3-acetic acid analogues, which are structurally similar to 2-(But-3-en-1-yloxy)acetic acid, indicates potential antioxidant properties. Such studies suggest possible applications of 2-(But-3-en-1-yloxy)acetic acid in developing antioxidants and related pharmaceuticals (Naik, Kumar, & Harini, 2011).
Propiedades
IUPAC Name |
2-but-3-enoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-9-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIFLGTFFTKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-1-yloxy)acetic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
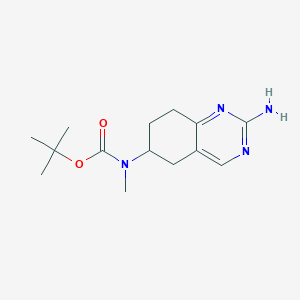
![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
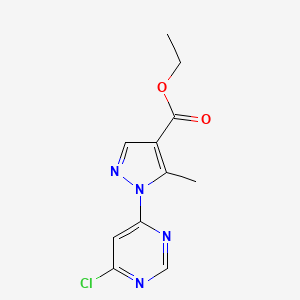
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)
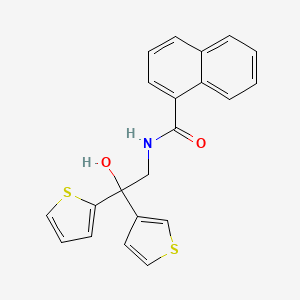
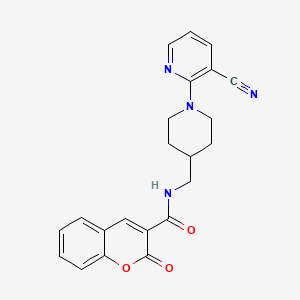
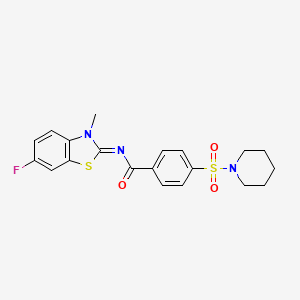
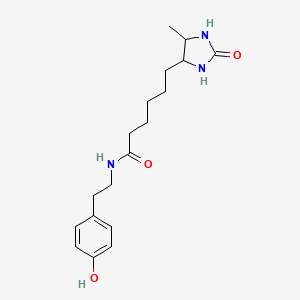
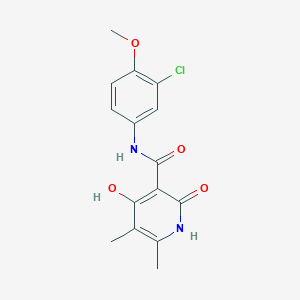

![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)